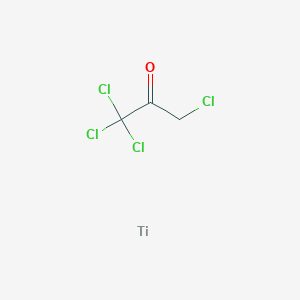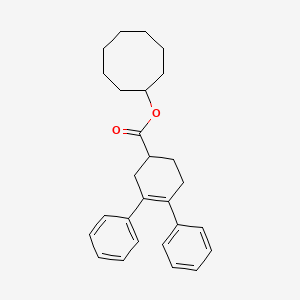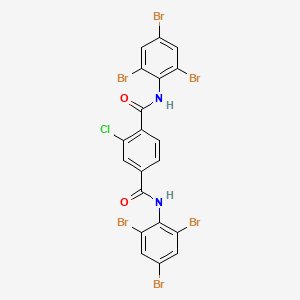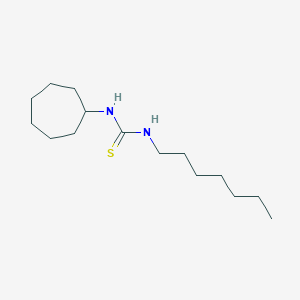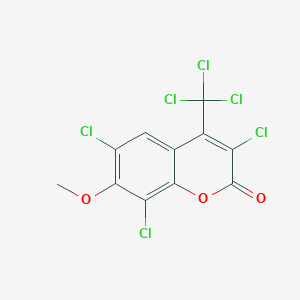![molecular formula C18H20FNO4 B14515461 N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide CAS No. 62539-31-5](/img/structure/B14515461.png)
N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorobenzamide group and a dimethoxyphenoxy group, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide typically involves the reaction of 3,4-dimethoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .
相似化合物的比较
Similar Compounds
2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide: This compound shares a similar structural framework but has a chlorine atom instead of a fluorine atom.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a triazole ring instead of a benzamide group.
Uniqueness
N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide is unique due to the presence of both the dimethoxyphenoxy and fluorobenzamide groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
62539-31-5 |
|---|---|
分子式 |
C18H20FNO4 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C18H20FNO4/c1-12(20-18(21)13-5-4-6-14(19)9-13)11-24-15-7-8-16(22-2)17(10-15)23-3/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChI 键 |
RCCJPRLRECJFNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




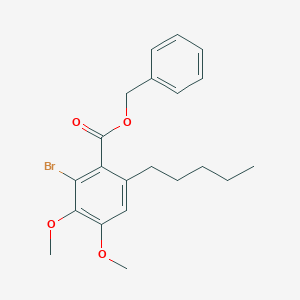
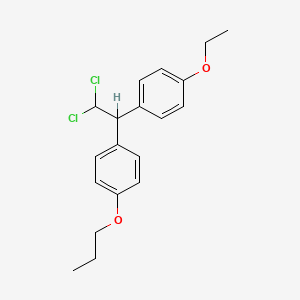
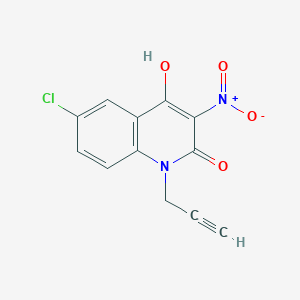


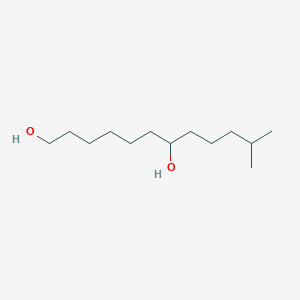
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
